molecular formula C9H15N3O B13080525 2-Amino-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol

2-Amino-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13080525
M. Wt: 181.23 g/mol
InChI Key: UAGJSBXMSJZFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a 1,3-diketone can form the pyrazole ring, which can then be further functionalized to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce different amines, and substitution can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Amino-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 2-(4-amino-1H-pyrazol-1-yl)ethanol and 2-(5-amino-1H-pyrazol-1-yl)ethanol .

Uniqueness

What sets 2-Amino-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol apart is its unique combination of the cyclobutyl group and the pyrazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-1-(1-cyclobutylpyrazol-4-yl)ethanol

InChI

InChI=1S/C9H15N3O/c10-4-9(13)7-5-11-12(6-7)8-2-1-3-8/h5-6,8-9,13H,1-4,10H2

InChI Key

UAGJSBXMSJZFRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(C=N2)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.